Cas no 52868-67-4 (5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide)
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
- 4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide
- 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide(SALTDATA: FREE)
- CCA86867
- NCI60_023679
- NSC667940
- SCHEMBL3465066
- BS-38115
- MPKNJHKYEJNMND-UHFFFAOYSA-N
- DB-349833
- 52868-67-4
- 5-Amino-1-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide
- NSC-667940
- 5-amino-1-methyl-2-sulfanylidene-3H-imidazole-4-carboxamide
- 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide, AldrichCPR
- CS-0453296
- DTXSID30388267
- AKOS006281221
- 4-amino-3-methyl-2-thioxo-1H-imidazole-5-carboxamide
- CHEMBL1979551
- MFCD09864425
- 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
-
- MDL: MFCD09864425
- Inchi: 1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11)
- InChI Key: MPKNJHKYEJNMND-UHFFFAOYSA-N
- SMILES: S=C1NC(C(N)=O)=C(N)N1C
Computed Properties
- Exact Mass: 172.04200
- Monoisotopic Mass: 172.04188206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 117Ų
Experimental Properties
- PSA: 125.73000
- LogP: 0.67140
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00498-1G |
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide |
52868-67-4 | 1g |
¥2336.77 | 2023-11-14 | ||
| TRC | A620225-100mg |
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide |
52868-67-4 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620225-500mg |
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide |
52868-67-4 | 500mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A620225-1g |
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide |
52868-67-4 | 1g |
$ 160.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1247268-1g |
5-AMINO-2-MERCAPTO-1-METHYL-1H-IMIDAZOLE-4-CARBOXAMIDE |
52868-67-4 | 95% | 1g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247268-5g |
5-AMINO-2-MERCAPTO-1-METHYL-1H-IMIDAZOLE-4-CARBOXAMIDE |
52868-67-4 | 95% | 5g |
$315 | 2024-06-06 | |
| Chemenu | CM521696-1g |
5-Amino-1-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide |
52868-67-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM521696-5g |
5-Amino-1-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide |
52868-67-4 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB218468-1 g |
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide; 95% |
52868-67-4 | 1g |
€169.40 | 2023-01-27 | ||
| abcr | AB218468-5 g |
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide; 95% |
52868-67-4 | 5g |
€530.60 | 2023-01-27 |
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide Suppliers
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Introduction to 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (CAS No. 52868-67-4)
5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide, a compound with the chemical formula C₅H₈N₄S, is a significant molecule in the field of pharmaceutical and biochemical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and mercapto functional groups makes it a versatile intermediate in synthesizing various bioactive molecules. Its CAS number, 52868-67-4, provides a unique identifier that facilitates its recognition and use in scientific literature and industrial applications.
The imidazole core of this compound is particularly noteworthy, as imidazole derivatives are widely recognized for their biological activities. Imidazole-based compounds are known to exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects. The specific arrangement of atoms in 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide contributes to its potential utility in designing novel therapeutic agents. Recent studies have highlighted the importance of sulfur-containing heterocycles in medicinal chemistry, and this compound is no exception.
One of the most compelling aspects of 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is its role as a building block in the synthesis of more complex molecules. The mercapto group, in particular, can participate in various chemical reactions, including thiol-disulfide exchange reactions, which are crucial in many biological processes. This reactivity makes it an attractive candidate for developing drugs that target specific enzymatic pathways or cellular processes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding sites and interactions for 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide with biological targets. These studies have suggested that this compound may have applications in the development of inhibitors for enzymes involved in metabolic diseases and cancer.
The pharmaceutical industry has shown significant interest in heterocyclic compounds due to their diverse biological activities. Among these, imidazole derivatives have been extensively studied for their potential therapeutic applications. The structural features of 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide make it a promising candidate for further investigation. Researchers are exploring its potential as a precursor for synthesizing novel drugs that could address unmet medical needs.
In addition to its pharmaceutical applications, 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide has shown promise in material science research. The unique combination of functional groups allows it to participate in various polymerization reactions, making it a valuable component in the development of new materials with tailored properties. These materials could find applications in areas such as drug delivery systems and smart coatings.
The synthesis of 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation and protection-deprotection strategies are commonly used in its synthesis.
One of the challenges associated with working with sulfur-containing heterocycles like 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is their sensitivity to environmental factors such as oxygen and moisture. Specialized storage conditions are necessary to maintain the integrity of the compound during handling and experimentation. However, these challenges are well within the capabilities of modern laboratory practices.
The growing body of research on 5-amino-2-mercapto-1-methyl-lH-imidazole-l-carboxamide underscores its significance as a versatile chemical entity. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike.
In conclusion, 5-amino-l-(methyl)-2-thioxo-lH-imidazol-l(2H)-carboxamidine (CAS No. 528686744) is a compound with immense potential in pharmaceutical and material science research. Its structural characteristics, coupled with recent advancements in synthetic chemistry and computational biology, position it as a key player in the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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